molecular formula C40H67NO14 B1674807 Leucomycin A1 CAS No. 16846-34-7

Leucomycin A1

Cat. No. B1674807
CAS RN: 16846-34-7
M. Wt: 786 g/mol
InChI Key: IEMDOFXTVAPVLX-BRSNCBHMSA-N
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Description

Leucomycin A1 is a major metabolite from the leucomycin complex, a family of macrolide antibiotics produced by Streptomyces kitasatoensis . It is effective against Gram-positive bacteria, Gram-negative cocci, Leptospira, and mycoplasma .


Synthesis Analysis

Leucomycin A1 is a natural fermentation product from Streptomyces kitasatoensis . A method was developed for the separation and characterization of new components and impurities in leucomycin by multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry .


Molecular Structure Analysis

The molecular formula of Leucomycin A1 was revised to C40H67NO14 from the elemental analysis and molecular weight determination .


Chemical Reactions Analysis

Leucomycin A1 was isolated from the leucomycin complex by use of chromatography over both silicic acid and aluminum oxide . Several attempts to crystallize it from solvents, such as benzene and ethanol (or acetone)-water were unsuccessful .


Physical And Chemical Properties Analysis

Leucomycin A1 is a solid and soluble in DMSO . Its molecular weight is 786.0 .

Scientific Research Applications

Anticancer Activity

Leucomycin A1, through its analogs and derivatives, has shown promise in anticancer research. Studies on compounds like landomycin E, an angucycline antibiotic structurally related to Leucomycin A1, have revealed significant anticancer activities. Landomycin E has demonstrated broad anticancer activity through mechanisms involving the rapid generation of hydrogen peroxide and a complex caspase activation pattern, contributing to its antileukemic effects. These findings suggest that derivatives or analogs of Leucomycin A1 could represent tolerable drug candidates for cancer treatment, offering potential advantages over traditional therapies like doxorubicin due to less cardiotoxicity (Panchuk et al., 2017; Korynevska et al., 2007).

Mechanisms of Action in Anticancer Research

The mechanisms by which landomycin E, related to Leucomycin A1, exerts its anticancer effects have been a subject of study. It induces apoptotic cell death characterized by caspase cleavage and mitochondrial membrane depolarization, highlighting a potent induction of apoptosis. Moreover, landomycin E has shown promising activity against multidrug-resistant (MDR) cells, suggesting its potential as a new anticancer drug (Korynevska et al., 2007).

Metabolic Regulation in Fermentation

Research has also focused on the metabolic regulation of Leucomycin A1 production through fermentation. The study by Meng (2000) explored the influence of precursors and regulators on the antibiotic potency of Leucomycin A1 during fermentation, identifying optimal conditions that significantly enhance its production. This has practical implications for improving industrial production efficiencies and yields of Leucomycin A1 (Meng, 2000).

Safety And Hazards

Leucomycin A1 should be used with caution due to its association with severe cutaneous hypersensitivity reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, and acute generalized exanthematous pustulosis, and its potential to precipitate Clostridium difficile associated diarrhea (CDAD), which may lead to fatal colitis .

Future Directions

Leucomycin A1 is one of the more potent members of the leucomycin complex . Leucomycin complex (kitasamycin) is effective against a wide spectrum of pathogens, such as Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira . Until now, little is known about the activity of individual analogues within the complex .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDOFXTVAPVLX-YWQHLDGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016463
Record name Leucomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin A1

CAS RN

16846-34-7, 1392-21-8
Record name Leucomycin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16846-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kitasamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09309
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Leucomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX09Z4QW5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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